

# Pomalidomide-PEG2-azide: A Versatile Building Block for PROTAC Library Development

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## Compound of Interest

Compound Name: Pomalidomide-PEG2-azide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. This guide provides a comprehensive overview of **Pomalidomide-PEG2-azide**, a crucial building block for the efficient construction of PROTAC libraries.

Pomalidomide acts as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN), while the PEG2-azide moiety offers a versatile handle for conjugation to a target protein ligand via "click chemistry."

## Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[1][2][3] This event-driven, catalytic mechanism allows for the degradation of proteins previously considered "undruggable." [4][5]

Pomalidomide, a derivative of thalidomide, is a widely utilized E3 ligase ligand that binds to Cereblon (CRBN).[6][7] Its derivatives, such as **Pomalidomide-PEG2-azide**, serve as foundational components for creating CRBN-recruiting PROTACs. The azide group enables the use of highly efficient and modular click chemistry reactions, such as the Copper(I)-Catalyzed

Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for the rapid synthesis of diverse PROTAC libraries.[1][2][8][9][10]

## Physicochemical Properties of Pomalidomide-PEG2-azide

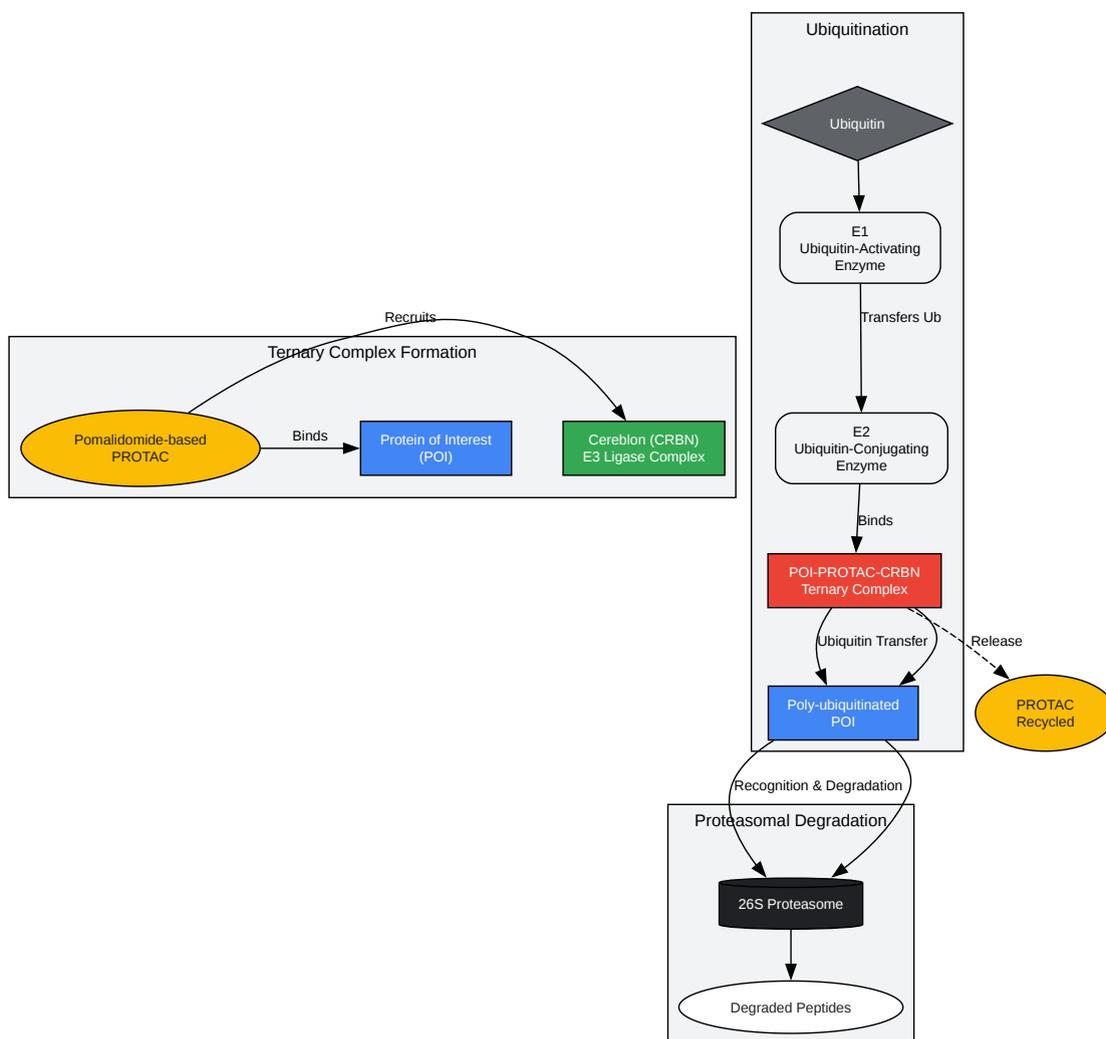
A clear understanding of the physicochemical properties of **Pomalidomide-PEG2-azide** is essential for its effective use in PROTAC synthesis.

Property	Value	Reference
Synonyms	2-(2-(2-Azidoethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisindolin-4-yl)acetamide	[11]
CAS Number	2267306-14-7	[11][12]
Molecular Formula	C <sub>19</sub> H <sub>20</sub> N <sub>6</sub> O <sub>7</sub>	[11][12]
Molecular Weight	444.40 g/mol	[11][12]
Appearance	Powder	[11]
Purity	≥95%	[11][12]
Melting Point	188 °C	[11]
Storage Temperature	2-8°C	[11]
Solubility	Soluble in DMSO	[13]
Topological Polar Surface Area (TPSA)	179.87 Å <sup>2</sup>	[12]
logP	0.3698	[12]
Hydrogen Bond Donors	2	[12]
Hydrogen Bond Acceptors	8	[12]
Rotatable Bonds	10	[12]

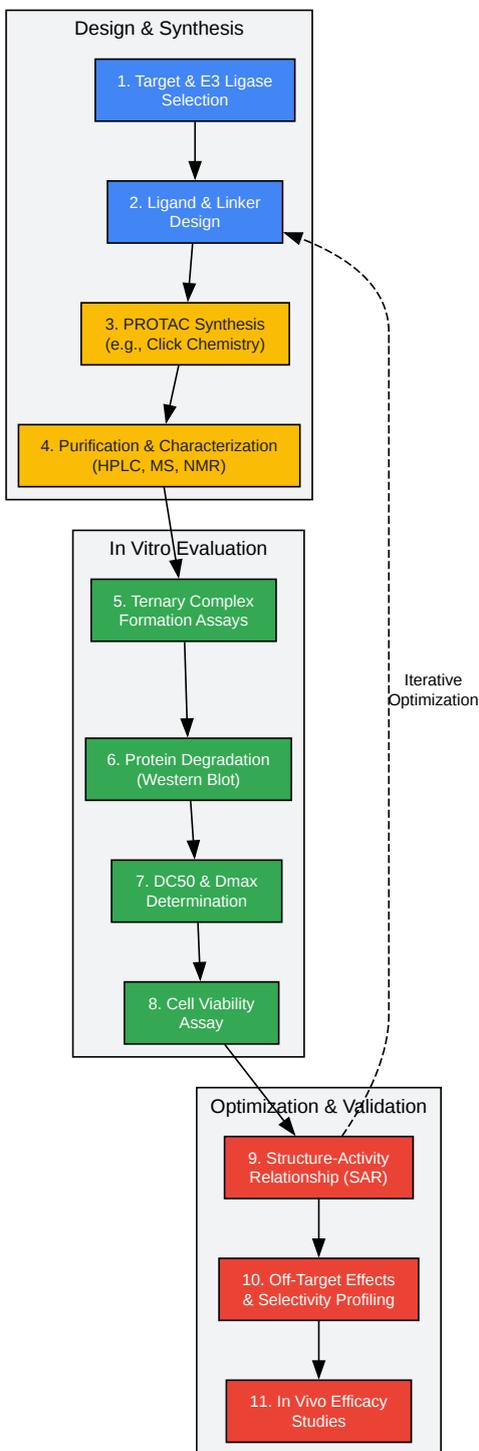
# PROTAC-Mediated Protein Degradation Signaling Pathway

The mechanism of action for a pomalidomide-based PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. The following diagram illustrates this signaling cascade.

PROTAC-Mediated Protein Degradation Pathway



General Workflow for PROTAC Development



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